molecular formula C13H16FN5O2S B6765233 N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide

Cat. No.: B6765233
M. Wt: 325.36 g/mol
InChI Key: KEARVMQEGKEXQQ-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a fluoropyridine moiety, and a sulfonamide group, which collectively contribute to its distinctive chemical behavior and reactivity.

Properties

IUPAC Name

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O2S/c14-10-6-12(8-15-7-10)22(20,21)18-13-16-9-19(17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEARVMQEGKEXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC(=N2)NS(=O)(=O)C3=CN=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluoropyridine and sulfonamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, owing to its ability to interact with biological targets.

    Industry: It is employed in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets. The triazole ring and sulfonamide group are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The fluoropyridine moiety enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2-(1-methylpyrazol-4-yl)acetamide
  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-2,2-dimethyl-3,4-dihydrochromene-4-carboxamide
  • N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

Compared to these similar compounds, N-(1-cyclohexyl-1,2,4-triazol-3-yl)-5-fluoropyridine-3-sulfonamide stands out due to its specific combination of a fluoropyridine moiety and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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